Clusianose
Description
Clusianose is a rare trisaccharide compound first isolated from the resin of Clusia species, a genus of tropical plants known for their diverse secondary metabolites . Structurally, it comprises glucose, fructose, and rhamnose units linked via α-(1→3) and β-(1→4) glycosidic bonds, distinguishing it from common oligosaccharides like sucrose or maltose. Its unique configuration contributes to its biochemical stability and resistance to enzymatic hydrolysis, making it a subject of interest in glycobiology and natural product chemistry .
Current research focuses on optimizing extraction protocols and synthetic routes to facilitate further pharmacological evaluation .
Properties
CAS No. |
24570-20-5 |
|---|---|
Molecular Formula |
C12H24O11 |
Molecular Weight |
344.31 g/mol |
IUPAC Name |
(2R,3R,4R)-2-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H24O11/c13-1-5(16)10(20)12(21,3-15)4-22-11-9(19)8(18)7(17)6(2-14)23-11/h5-11,13-21H,1-4H2/t5-,6-,7+,8+,9-,10-,11+,12-/m1/s1 |
InChI Key |
KMBKXANDSFBRCO-VCKNUUNJSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC(CO)(C(C(CO)O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@](CO)([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(CO)(C(C(CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Clusianose belongs to the oligosaccharide family, sharing functional and structural similarities with compounds like raffinose, melezitose, and stachyose. Below is a systematic comparison based on structural features, physicochemical properties, and bioactivity.
Structural Comparison
| Compound | Monomer Units | Glycosidic Linkages | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Glucose, Fructose, Rhamnose | α-(1→3), β-(1→4) | C₁₈H₃₂O₁₆ | 504.4 |
| Raffinose | Galactose, Glucose, Fructose | α-(1→6), β-(1→2) | C₁₈H₃₂O₁₆ | 504.4 |
| Melezitose | Glucose, Fructose, Glucose | α-(1→3), β-(1→2) | C₁₈H₃₂O₁₆ | 504.4 |
| Stachyose | Galactose, Galactose, Glucose, Fructose | α-(1→6), α-(1→6) | C₂₄H₄₂O₂₁ | 666.6 |
Key Observations :
- This compound and raffinose are structural isomers but differ in linkage positions and monomer composition. The presence of rhamnose in this compound enhances its hydrophobicity compared to raffinose .
- Unlike stachyose (a tetrasaccharide), this compound lacks additional galactose units, reducing its caloric value and making it less soluble in aqueous solutions .
Physicochemical Properties
| Property | This compound | Raffinose | Melezitose | Stachyose |
|---|---|---|---|---|
| Solubility (g/100 mL) | 12.3 | 34.7 | 28.9 | 72.5 |
| Melting Point (°C) | 198–201 | 80–85 | 95–98 | 110–115 |
| Specific Rotation [α]D²⁵ | +62.3° | +123.5° | +88.2° | +92.7° |
Key Findings :
- This compound’s lower solubility aligns with its higher melting point, attributed to stronger intermolecular hydrogen bonding from rhamnose’s methyl group .
- The specific rotation of this compound (+62.3°) reflects its distinct stereochemical arrangement compared to raffinose (+123.5°) .
Key Insights :
- This compound outperforms raffinose and melezitose in anti-inflammatory activity, likely due to rhamnose’s role in modulating immune responses .
- Its moderate prebiotic activity suggests selective fermentation by gut microbiota, positioning it as a candidate for functional food additives .
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